2,5-Dibromobenzoic acid
Overview
Description
2,5-Dibromobenzoic acid is a brominated derivative of benzoic acid where two bromine atoms are substituted at the 2nd and 5th positions of the benzene ring. This compound is related to other brominated benzoic acids, which have been studied for various properties and applications, including their use in the synthesis of more complex organic molecules and their potential biological activities.
Synthesis Analysis
The synthesis of brominated benzoic acid derivatives often involves halogenation reactions where bromine is introduced into the aromatic ring. For example, a one-pot synthesis method has been reported for the synthesis of 4,8-dibromobenzo[1,2-d;4,5-d']bistriazole, which shows the potential for creating complex molecules with brominated benzoic acid structures as starting materials . Additionally, 3,5-dibromo-2-methoxybenzoic acid has been isolated from natural sources such as sea sponges and can also be synthesized from precursors like salicylaldehyde .
Molecular Structure Analysis
The molecular structure of brominated benzoic acids can be determined using various spectroscopic methods and X-ray crystallography. For instance, the structure of 3,5-dibromo-2-methoxybenzoic acid was confirmed by spectral methods and X-ray diffraction analysis . Similarly, the crystal structure of a Schiff base derivative of 3,5-dibromosalicylaldehyde was elucidated, showing the coplanarity of the benzene rings and the trans configuration about the C=N double bond .
Chemical Reactions Analysis
Brominated benzoic acids can participate in various chemical reactions due to the presence of reactive bromine atoms and the carboxylic acid group. They can be used as intermediates in the synthesis of other compounds, such as the preparation of Schiff base compounds or the synthesis of dibenzo[d,g][1,3,6,2]dioxathiaphosphocin derivatives with potential antimicrobial activity . The bromine atoms also make these compounds suitable for further functionalization through reactions like Stille coupling .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzoic acids are influenced by the presence of the bromine atoms and the carboxylic acid group. These groups affect properties such as acidity, reactivity, and the ability to form hydrogen bonds with other molecules. For example, the acidity of the hydroxyl group in 2,5-dihydroxybenzoic acid is affected by the intramolecular hydrogen bond, as studied through IR/UV spectroscopy . The bromine atoms can also enhance the sensitivity of the compound, as seen in the synthesis of 2,4,6-tribromo-3-hydroxybenzoic acid, which is used as a chromogen agent in enzymatic assays .
Scientific Research Applications
Electrochemical Hydrodebromination
- Study 1: Investigation of the electrochemical hydrodebromination mechanism of 2,5-dibromobenzoic acid on a silver electrode using cyclic voltammetry and in situ FTIR spectroscopy. It was found that the silver electrode exhibited high electrocatalytic activity for the hydrodebromination reaction of 2,5-dibromobenzoic acid (Li, Bao, & Ma, 2011).
Vapor Pressure and Thermodynamic Properties
- Study 2: Determination of the vapor pressures of solid and liquid 2,5-dibromobenzoic acid and calculation of thermodynamic properties like molar enthalpies and entropies of sublimation and vaporization (Vecchio & Brunetti, 2013).
Structural and Computational Characterization
- Study 3: Synthesis and characterization of 2-amino-3,5-dibromobenzoic acid through techniques like X-ray diffraction, FT-IR spectroscopy, UV-Vis spectroscopy, and computational methods. This study provides insights into the molecular geometry and interactions of the compound (Yıldırım et al., 2015).
Application in Mass Spectrometry
- Study 4: 2,5-Dibromobenzoic acid and its derivatives were used to improve the ion yields and signal-to-noise ratio in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), particularly for high-mass range analytes (Karas et al., 1993).
Use in Battery Technology
- Study 5: Copolymerization of cyclopentadithiophene and methyl-2,5-dibromobenzoate for use as conductive binders in lithium-ion battery anode electrodes. This shows the potential application of 2,5-dibromobenzoic acid derivatives in energy storage technologies (Wang et al., 2017).
Safety And Hazards
2,5-Dibromobenzoic acid causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Relevant Papers
There are several papers that discuss 2,5-Dibromobenzoic acid. For example, one paper discusses the electrochemical hydrodebromination mechanism of 2,5-dibromobenzoic acid on an Ag electrode . Another paper discusses the synthesis, structural, and computational characterization of 2-amino-3,5-dibromobenzoic acid .
properties
IUPAC Name |
2,5-dibromobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQKOTVDGCJJKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30209862 | |
Record name | Benzoic acid, 2,5-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30209862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromobenzoic acid | |
CAS RN |
610-71-9 | |
Record name | 2,5-Dibromobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=610-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2,5-dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 610-71-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190697 | |
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Record name | Benzoic acid, 2,5-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30209862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dibromobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.305 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BENZOIC ACID, 2,5-DIBROMO- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL6IIX5WZY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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